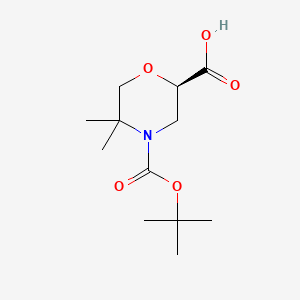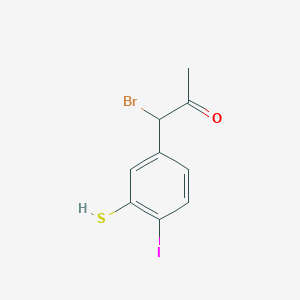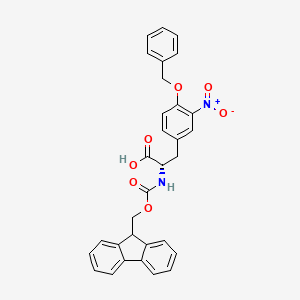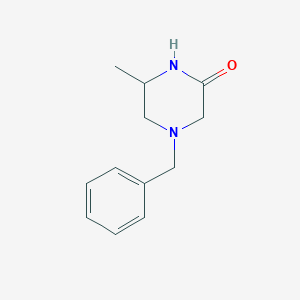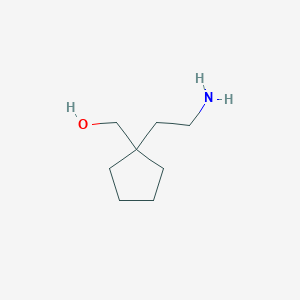
(1-(2-aMinoethyl)cyclopentyl)Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Aminoethyl)cyclopentyl)methanol is an organic compound with the molecular formula C8H17NO It is a cyclopentane derivative with an aminoethyl group and a hydroxymethyl group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)cyclopentyl)methanol typically involves the reaction of cyclopentanone with ethylenediamine, followed by reduction. The general steps are as follows:
Formation of the Intermediate: Cyclopentanone reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1-(2-Aminoethyl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield (1-(2-Aminoethyl)cyclopentyl)carboxylic acid or (1-(2-Aminoethyl)cyclopentyl)aldehyde.
Reduction: Reduction of the amino group can yield (1-(2-Aminoethyl)cyclopentyl)amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
(1-(2-Aminoethyl)cyclopentyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(2-Aminoethyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, which are the subject of ongoing research.
類似化合物との比較
Similar Compounds
(1-(2-Aminoethyl)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
(1-(2-Aminoethyl)cyclopropyl)methanol: A similar compound with a cyclopropane ring.
(1-(2-Aminoethyl)cyclobutyl)methanol: A similar compound with a cyclobutane ring.
Uniqueness
(1-(2-Aminoethyl)cyclopentyl)methanol is unique due to its specific ring size and the presence of both an aminoethyl and a hydroxymethyl group
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
[1-(2-aminoethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-6-5-8(7-10)3-1-2-4-8/h10H,1-7,9H2 |
InChIキー |
OGVHJZCZSKLABP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
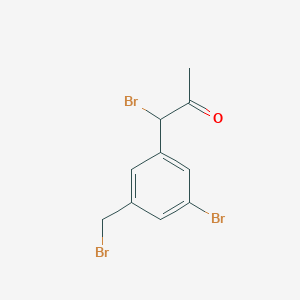
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
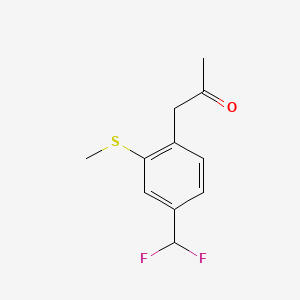
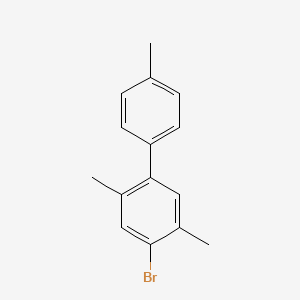
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
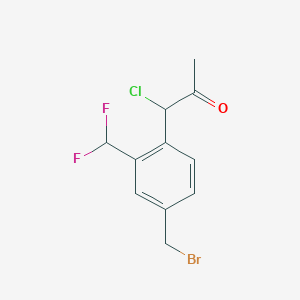
![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)
